Saclofen

Vue d'ensemble

Description

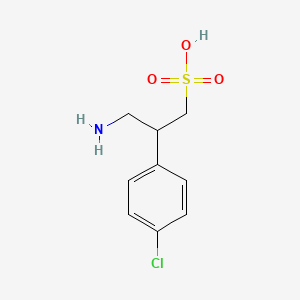

Saclofen est un composé chimique connu sous le nom d'acide 3-amino-2-(4-chlorophényl)propane-1-sulfonique. Il s'agit d'un antagoniste compétitif du récepteur de l'acide gamma-aminobutyrique de type B. This compound est un analogue de l'agoniste du récepteur de l'acide gamma-aminobutyrique de type B, le baclofène . Ce composé a été étudié pour ses utilisations thérapeutiques potentielles, en particulier dans le contexte des troubles neurologiques.

Applications De Recherche Scientifique

Saclofen a été largement étudié pour ses applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Parmi ses applications notables, on peut citer :

Recherche neurologique : this compound est utilisé pour étudier le rôle des récepteurs de l'acide gamma-aminobutyrique de type B dans le système nerveux central.

Études pharmacologiques : This compound est utilisé pour étudier les propriétés pharmacologiques des antagonistes du récepteur de l'acide gamma-aminobutyrique de type B et leurs utilisations thérapeutiques potentielles.

Recherche biologique : This compound est employé dans des études examinant les effets inhibiteurs des récepteurs de l'acide gamma-aminobutyrique de type B sur divers processus biologiques.

Mécanisme d'action

This compound exerce ses effets en antagonisant de manière compétitive le récepteur de l'acide gamma-aminobutyrique de type B. Ce récepteur est un récepteur heptahélical qui se couple à la classe Gi/o de protéines G hétérotrimériques. Lorsque le this compound se lie au récepteur, il inhibe l'action de l'acide gamma-aminobutyrique, ce qui entraîne une diminution des effets inhibiteurs médiés par ce neurotransmetteur. Cela entraîne divers effets physiologiques, notamment la modulation de l'activité neuronale et l'inhibition des canaux calciques dépendants du voltage .

Mécanisme D'action

Target of Action

Saclofen is a competitive antagonist for the GABA B receptor . The GABA B receptor is a heptahelical receptor, expressed as an obligate heterodimer, which couples to the Gi/o class of heterotrimeric G-proteins .

Mode of Action

this compound’s interaction with its targets results in a modest effect on the central nervous system . This is because G-proteins rely on an enzyme cascade to alter cell behavior, while ionotropic receptors immediately change the ionic permeability of the neuronal plasma membrane, thus changing its firing patterns .

Biochemical Pathways

The action of this compound on the central nervous system affects several biochemical pathways. These particular receptors, presynaptically inhibit N- and P/Q- voltage-gated calcium channels (VGCCs) via a direct interaction of the dissociated beta gamma subunit of the g-protein with the intracellular loop between the 1st and 2nd domain of the VGCC’s alpha-subunit . Postsynaptically, these potentiate K ir currents . Both result in inhibitory effects .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of a drug molecule play a crucial role in its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are complex. In animal experiments, this compound is paradoxically observed to have an antiepileptic effect . This is probably because GABA B effect is coupled to excitation in the thalamo-cortical circuits .

Action Environment

It is known that environmental factors can influence the action of many drugs

Analyse Biochimique

Biochemical Properties

Saclofen interacts with the GABA B receptor, a heptahelical receptor expressed as an obligate heterodimer . This receptor couples to the Gi/o class of heterotrimeric G-proteins . This compound is a sulfonic analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) that acts as a competitive antagonist of the GABA B receptor .

Cellular Effects

The action of this compound on the central nervous system is modest because G-proteins rely on an enzyme cascade to alter cell behavior . These receptors presynaptically inhibit N- and P/Q- voltage-gated calcium channels (VGCCs) via a direct interaction of the dissociated beta gamma subunit of the g-protein with the intracellular loop between the 1st and 2nd domain of the VGCC’s alpha-subunit . Postsynaptically, these potentiate K ir currents .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the GABA B receptor . This inhibition results in changes in the ionic permeability of the neuronal plasma membrane, thus changing its firing patterns . The GABA B receptor is coupled to the Gi/o class of heterotrimeric G-proteins .

Dosage Effects in Animal Models

In animal experiments, this compound is paradoxically observed to have an antiepileptic effect . This is probably because the GABA B effect is coupled to excitation in the thalamo-cortical circuits .

Metabolic Pathways

This compound is involved in the GABAergic signaling pathway . The GABA B receptors are metabotropic G protein-coupled receptors (GPCRs) that mediate the actions of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA) .

Subcellular Localization

, which is a heptahelical receptor expressed as an obligate heterodimer.

Méthodes De Préparation

Saclofen peut être synthétisé par différentes voies chimiques. Une méthode courante implique la réaction du 4-chlorobenzaldéhyde avec le nitrométhane pour former du 4-chlorophényl-2-nitropropène. Cet intermédiaire est ensuite réduit en 4-chlorophényl-2-aminopropane, qui est ensuite sulfoné pour donner du this compound . Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies synthétiques similaires avec une optimisation pour la production à grande échelle.

Analyse Des Réactions Chimiques

Saclofen subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir le this compound en différentes formes réduites.

Substitution : this compound peut subir des réactions de substitution, en particulier impliquant les groupes amino et acide sulfonique.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers catalyseurs pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

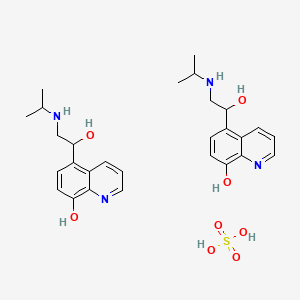

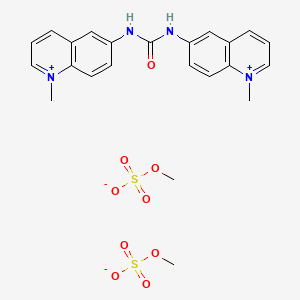

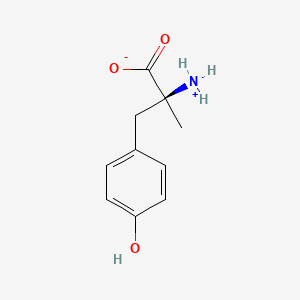

Comparaison Avec Des Composés Similaires

Saclofen est similaire à d'autres antagonistes du récepteur de l'acide gamma-aminobutyrique de type B, tels que le phaclofène et le CGP 35348. This compound est unique en termes d'affinité de liaison spécifique et de sélectivité pour le récepteur de l'acide gamma-aminobutyrique de type B. Contrairement au baclofène, qui est un agoniste, le this compound agit comme un antagoniste, offrant un mécanisme d'action différent et des applications thérapeutiques potentielles .

Références

Propriétés

IUPAC Name |

3-amino-2-(4-chlorophenyl)propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO3S/c10-9-3-1-7(2-4-9)8(5-11)6-15(12,13)14/h1-4,8H,5-6,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLNVJYYQQXNEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)CS(=O)(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90903970 | |

| Record name | Beta-(Aminomethyl)-4-chlorobenzeneethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90903970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125464-42-8 | |

| Record name | Saclofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125464-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saclofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125464428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beta-(Aminomethyl)-4-chlorobenzeneethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90903970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SACLOFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LRZ36BCQ1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

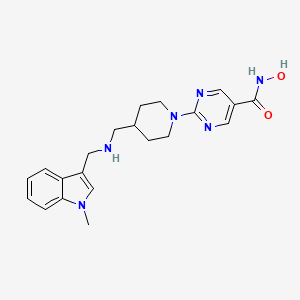

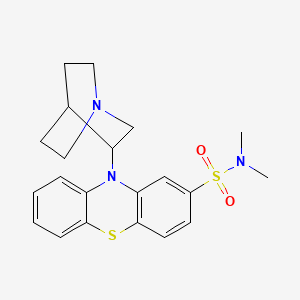

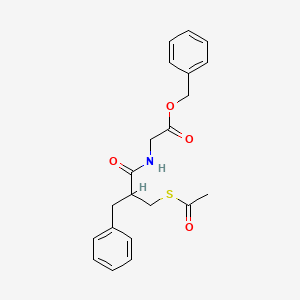

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

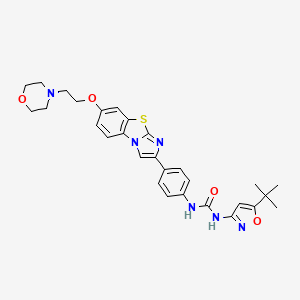

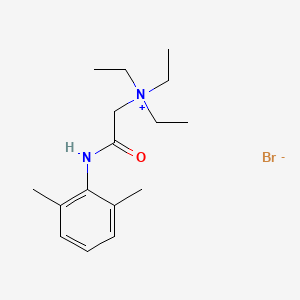

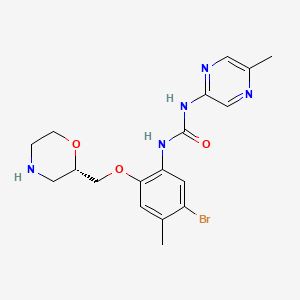

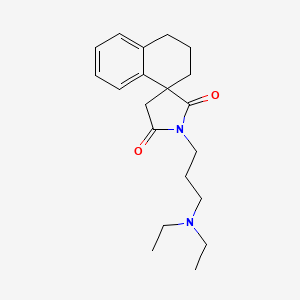

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.